molecular formula C6H16NNaO9P2 B12675529 2,2'-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate), sodium salt CAS No. 93858-77-6

2,2'-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate), sodium salt

Katalognummer: B12675529
CAS-Nummer: 93858-77-6
Molekulargewicht: 331.13 g/mol
InChI-Schlüssel: SOQTYTPYQMWAHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate), sodium salt is a chemical compound with the molecular formula C8H20NNaO8P2. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate), sodium salt typically involves the reaction of diethyl phosphite with 2-(2-hydroxyethylamino)ethanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the sodium salt. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production. The final product is purified using crystallization or chromatography techniques to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate), sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxyl and amino groups in the compound can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphoric acid derivatives.

    Reduction: Formation of reduced phosphates.

    Substitution: Formation of substituted phosphates and amines.

Wissenschaftliche Forschungsanwendungen

2,2’-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate), sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets. In biochemical assays, it acts as a chelating agent, binding to metal ions and affecting enzymatic activities. In drug delivery systems, it enhances the solubility and stability of active pharmaceutical ingredients, facilitating their transport and absorption in the body.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate)
  • 2,2’-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate), potassium salt
  • 2,2’-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate), calcium salt

Uniqueness

2,2’-((2-Hydroxyethyl)imino)diethyl bis(dihydrogen phosphate), sodium salt is unique due to its specific sodium ion, which imparts distinct solubility and reactivity properties compared to its potassium and calcium counterparts. This makes it particularly useful in applications where sodium ions are preferred or required.

Eigenschaften

CAS-Nummer

93858-77-6

Molekularformel

C6H16NNaO9P2

Molekulargewicht

331.13 g/mol

IUPAC-Name

sodium;2-[bis(2-phosphonooxyethyl)amino]ethanolate

InChI

InChI=1S/C6H16NO9P2.Na/c8-4-1-7(2-5-15-17(9,10)11)3-6-16-18(12,13)14;/h1-6H2,(H2,9,10,11)(H2,12,13,14);/q-1;+1

InChI-Schlüssel

SOQTYTPYQMWAHB-UHFFFAOYSA-N

Kanonische SMILES

C(C[O-])N(CCOP(=O)(O)O)CCOP(=O)(O)O.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.